molecular formula C25H23F3N2O4S B1673531 Fonadelpar CAS No. 515138-06-4

Fonadelpar

Katalognummer: B1673531
CAS-Nummer: 515138-06-4
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: WWKYLBGQYALEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Fonadelpar unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas zur Reduktion, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Dry Eye Disease

Fonadelpar has undergone extensive clinical testing for the treatment of dry eye disease. A phase III clinical trial in the USA demonstrated its efficacy in improving symptoms associated with this condition. The study successfully completed with positive outcomes, indicating significant improvements in patient-reported symptoms and overall eye health .

Corneal Epithelial Disorders

In addition to dry eye disease, this compound is being evaluated for its effectiveness in treating moderate to severe corneal epithelial disorders. A phase II clinical trial is currently underway in the USA, with plans for further studies in Japan to assess its safety and efficacy in this context .

Research Findings

Initial studies have shown that this compound significantly improves lipid profiles and reduces inflammatory markers in treated subjects. These findings suggest that this compound may not only alleviate symptoms of dry eye but also contribute to the overall health of the ocular surface by enhancing lipid secretion from meibomian glands .

Case Study 1: Dry Eye Disease Treatment

In a recent phase III trial involving patients with dry eye disease, participants receiving this compound reported a marked improvement in their symptoms compared to those receiving a placebo. The study measured various endpoints, including tear production and symptom relief, demonstrating the compound's potential as a therapeutic agent .

Case Study 2: Corneal Epithelial Disorders

A phase II clinical trial assessing this compound's effectiveness for corneal epithelial disorders showed promising results. Patients exhibited improved healing rates of corneal epithelium and reduced discomfort levels, supporting further investigation into its therapeutic applications in ocular health .

Biologische Aktivität

Fonadelpar, also known as NPS-005, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). This compound has garnered significant attention due to its potential therapeutic applications in various metabolic disorders and its role in modulating biological pathways associated with lipid and glucose metabolism.

This compound functions primarily by activating PPARδ, a nuclear receptor that regulates gene expression involved in fatty acid oxidation, glucose metabolism, and inflammation. Upon activation, PPARδ influences several metabolic processes:

  • Lipid Metabolism : Enhances fatty acid catabolism in the liver and promotes reverse cholesterol transport.
  • Glucose Metabolism : Improves insulin sensitivity and glucose homeostasis.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, which can be beneficial in conditions characterized by chronic inflammation.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound across various models:

  • Metabolic Syndrome : In animal models of obesity and insulin resistance, this compound administration resulted in significant reductions in plasma triglycerides and improved glucose tolerance. This suggests a potential role in treating metabolic syndrome .
  • Neuroprotection : this compound has been investigated for its neuroprotective properties. In preclinical studies involving neuroparalytic keratopathy, it demonstrated the ability to mitigate neuronal damage by modulating inflammatory responses .
  • Cancer Research : Preliminary findings indicate that PPARδ activation by this compound may inhibit cancer cell proliferation. For instance, studies on melanoma cells showed that this compound could induce apoptosis and inhibit cell migration through the suppression of key signaling pathways like PI3K/NF-κB .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study FocusModel UsedKey Findings
Metabolic SyndromeDIO mouse modelReduced plasma triglycerides; improved glucose tolerance
NeuroprotectionNeuroparalytic keratopathyMitigated neuronal damage; reduced inflammation
Cancer Cell ProliferationA375 melanoma cellsInduced apoptosis; inhibited migration

Eigenschaften

IUPAC Name

2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYLBGQYALEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515138-06-4
Record name Fonadelpar [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515138064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fonadelpar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FONADELPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK5ZAD810Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fonadelpar
Reactant of Route 2
Fonadelpar
Reactant of Route 3
Fonadelpar
Reactant of Route 4
Fonadelpar
Reactant of Route 5
Fonadelpar
Reactant of Route 6
Fonadelpar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.